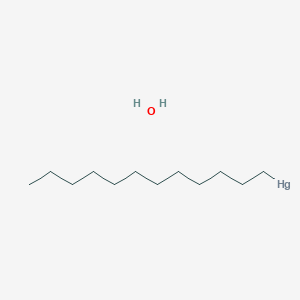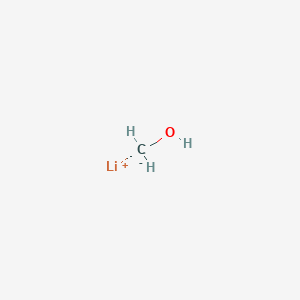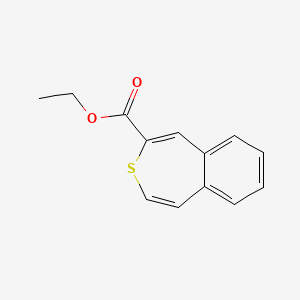
2-Methylidene-4-oxo-4-propoxybutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylidene-4-oxo-4-propoxybutanoate is an organic compound with the molecular formula C8H11O4. It belongs to the class of gamma-keto acids and derivatives. This compound is characterized by the presence of a methylene group adjacent to a keto group, which imparts unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylidene-4-oxo-4-propoxybutanoate typically involves the reaction of propyl acetoacetate with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which undergoes aldol condensation to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the aldol condensation process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylidene-4-oxo-4-propoxybutanoate undergoes various chemical reactions, including:
Oxidation: The methylene group can be oxidized to form a carboxylic acid.
Reduction: The keto group can be reduced to form a hydroxyl group.
Substitution: The propoxy group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require the presence of a strong base, such as sodium hydride (NaH), to facilitate the removal of the propoxy group.
Major Products Formed
Oxidation: 2-Methylidene-4-oxo-4-propoxybutanoic acid.
Reduction: 2-Methylidene-4-hydroxy-4-propoxybutanoate.
Substitution: Various alkyl or aryl derivatives depending on the substituent used.
Applications De Recherche Scientifique
2-Methylidene-4-oxo-4-propoxybutanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-Methylidene-4-oxo-4-propoxybutanoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes involved in metabolic pathways, such as dehydrogenases and oxidases.
Pathways Involved: The compound may modulate oxidative stress pathways and influence cellular redox states.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylene-4-oxopentanedioic acid: Similar structure but with a carboxylic acid group instead of a propoxy group.
2-Methyl-4-oxo-4-propoxybutanoate: Similar structure but with a methyl group instead of a methylene group.
Uniqueness
2-Methylidene-4-oxo-4-propoxybutanoate is unique due to the presence of the methylene group adjacent to the keto group, which imparts distinct reactivity and chemical properties compared to its analogs.
Propriétés
Numéro CAS |
57718-10-2 |
|---|---|
Formule moléculaire |
C8H11O4- |
Poids moléculaire |
171.17 g/mol |
Nom IUPAC |
2-methylidene-4-oxo-4-propoxybutanoate |
InChI |
InChI=1S/C8H12O4/c1-3-4-12-7(9)5-6(2)8(10)11/h2-5H2,1H3,(H,10,11)/p-1 |
Clé InChI |
OTJFVOXCJRUNNV-UHFFFAOYSA-M |
SMILES canonique |
CCCOC(=O)CC(=C)C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Piperazine, 1-(2-methylphenyl)-4-[2-(4-methyl-5-thiazolyl)ethyl]-](/img/structure/B14611553.png)




![4-Bromo-2-[(1H-imidazol-1-yl)methyl]phenol](/img/structure/B14611567.png)

![1-Methyl-3,5-diphenyl-4-[(prop-2-en-1-yl)oxy]-1H-pyrazole](/img/structure/B14611589.png)





